molecular formula C58H96O21 B015209 Isoapoptolidin CAS No. 476647-30-0

Isoapoptolidin

Cat. No. B015209
M. Wt: 1129.4 g/mol
InChI Key: BGIXVQPJBLGABA-PVLPSINKSA-N
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Description

Synthesis Analysis

The synthesis of isoapoptolidin involves the isomerization of apoptolidin upon treatment with methanolic triethylamine, resulting in a mixture of isoapoptolidin and apoptolidin at a 1.4:1 equilibrium. Key strategies for the total synthesis of apoptolidin, and by extension isoapoptolidin, include dithiane coupling reaction, Stille coupling reaction, and Yamaguchi macrolactonization, along with glycosidation reactions to attach carbohydrate units to the molecule (Pennington et al., 2002) (Nicolaou et al., 2003).

Molecular Structure Analysis

The molecular structure of isoapoptolidin has been characterized, detailing a ring-expanded structure compared to its parent compound, apoptolidin. The solution conformation of isoapoptolidin and its rate of isomerization under biologically relevant conditions have been studied, offering insights into its stability and reactivity (Wender et al., 2002).

Chemical Reactions and Properties

Isoapoptolidin exhibits a reduced ability to inhibit mitochondrial F0F1-ATPase compared to apoptolidin, highlighting a significant difference in its biological activity. This reduced potency has been quantified as over 10-fold less than that of its parent compound, suggesting different potential applications and interactions with biological systems (Wender et al., 2002).

Physical Properties Analysis

While specific studies directly addressing the physical properties of isoapoptolidin are limited, the general methodologies applied in the synthesis and structural characterization indirectly provide insights into its physical attributes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) used in these studies are essential for understanding the compound's physical behavior and stability.

Chemical Properties Analysis

The chemical properties of isoapoptolidin, such as its reactivity and stability, are closely linked to its unique molecular structure. Its ability to undergo isomerization and the presence of multiple hydroxyl groups allow for selective functionalization, which has been explored to investigate the structural basis of its activity and selectivity (Wender et al., 2003).

Safety And Hazards

The safety data sheet for isoapoptolidin advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S,21R)-21-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43-,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIXVQPJBLGABA-PVLPSINKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@H]([C@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)O)[C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)\C)\C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H96O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1129.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoapoptolidin

Citations

For This Compound
80
Citations
PA Wender, AV Gulledge, OD Jankowski, H Seto - Organic letters, 2002 - ACS Publications
Apoptolidin (1) is a novel oncolytic lead that induces apoptosis in transformed cell lines with exceptional selectivity. We report the isolation and characterization of a ring-expanded …
Number of citations: 71 0-pubs-acs-org.brum.beds.ac.uk
JD Pennington, HJ Williams, AR Salomon… - Organic …, 2002 - ACS Publications
Isoapoptolidin was isolated from crude fermentation extracts of the … isoapoptolidin upon treatment with methanolic triethylamine to establish a 1.4:1 equilibrium mixture of isoapoptolidin …
Number of citations: 66 0-pubs-acs-org.brum.beds.ac.uk
PT Daniel, U Koert, J Schuppan - … Chemie International Edition, 2006 - Wiley Online Library
Apoptolidin is a natural product that selectively induces apoptosis in several cancer cell lines. Apoptosis, programmed cell death, is a biological key pathway for regulating homeostasis …
BJ Reisman, H Guo, HE Ramsey, MT Wright… - Nature chemical …, 2022 - nature.com
… Ammo A was selected as the lead compound for in vivo studies due to its serum stability, higher potency and the known proclivity of Apop A to isomerize in vivo to isoapoptolidin A via …
Number of citations: 18 0-www-nature-com.brum.beds.ac.uk
PA Wender, KE Longcore - Organic letters, 2007 - ACS Publications
… of isoapoptolidin D exhibits the characteristic isoapoptolidin peaks. … isoapoptolidin A with H-19 at 4.41 ppm (J 1 = 11.3 Hz, J 2 = 3.7 Hz, J 3 = 2.1 Hz). In addition, H-20 in isoapoptolidin D …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
PA Wender, OD Jankowski, K Longcore, EA Tabet… - Organic …, 2006 - ACS Publications
… Isoapoptolidin (10), which possesses a macrocycle core conformation different from … comparable to isoapoptolidin. The C-21−C-28 fragment (14), however, is significantly less active. …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
CA Lewis, KE Longcore, SJ Miller… - Journal of natural …, 2009 - ACS Publications
We report the application of peptide-based catalysts to the site-selective modification of apoptolidin A (1), an agent that displays remarkable selectivity for inducing apoptosis in E1A-…
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk
Y Sheng, S Fotso, JD Serrill, S Shahab… - Organic …, 2015 - ACS Publications
… Similar to the original producer Nocardiopsis sp., this strain produced apoptolidin A (1) and isoapoptolidin A (7) as major products, along with apoptolidins B (2), C (3), and D (4) as …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
PA Wender, OD Jankowski, EA Tabet, H Seto - Organic Letters, 2003 - ACS Publications
… the C-20 alcohol was sought to prevent isomerization to isoapoptolidin 20. By preventing the formation of isoapoptolidin, one could begin to investigate which isomer is primarily …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
PA Wender, M Sukopp, K Longcore - Organic letters, 2005 - ACS Publications
Apoptolidin (1) is a promising new therapeutic lead that exhibits remarkable selectivity against cancer cells relative to normal cells. We report the isolation, characterization, solution …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk

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